2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid

Positional isomerism Structure–activity relationship Coumarin SAR

2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid (CAS 96078-22-7) is a synthetic, racemic coumarin ether in which a propanoic acid moiety is linked through an oxygen atom to the 6-position of the 4-methyl-2H-chromen-2-one (4-methylcoumarin) scaffold. The compound carries the molecular formula C13H12O5, a molecular weight of 248.23 g/mol, and a computed LogP of approximately 2.06, placing it within lead-like physicochemical space.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 96078-22-7
Cat. No. B1335894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid
CAS96078-22-7
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O
InChIInChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16)
InChIKeyUPXDHEXQSUSAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic Acid (CAS 96078-22-7): Compound-Class Identity, Supplier Landscape, and Core Physicochemical Profile


2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid (CAS 96078-22-7) is a synthetic, racemic coumarin ether in which a propanoic acid moiety is linked through an oxygen atom to the 6-position of the 4-methyl-2H-chromen-2-one (4-methylcoumarin) scaffold . The compound carries the molecular formula C13H12O5, a molecular weight of 248.23 g/mol, and a computed LogP of approximately 2.06, placing it within lead-like physicochemical space . It is commercially supplied as a screening compound by ChemBridge Corporation (Catalog ID 6093944) and distributed through partners including Sigma-Aldrich (SKU CH4017936879) and CymitQuimica at purities of 95–98%, in solid form as the free acid . The MDL identifier is MFCD02955615 . As a member of the broader 4-methylcoumarin ether family, the compound serves as a building block and screening candidate; however, its differentiation from close positional isomers and ester-linked analogs is essential for informed procurement in structure–activity relationship (SAR) studies, enzyme-substrate probe development, and fragment-based screening campaigns.

Why Generic Coumarin-Propanoic Acid Substitution Fails: Positional Isomerism and Ether–Ester Divergence in 2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic Acid Selection


The 4-methylcoumarin scaffold permits regioisomeric substitution at positions 6 and 7, creating at least two commercially available ether-linked propanoic acid isomers: the 6-yloxy derivative (CAS 96078-22-7) and the 7-yloxy derivative (CAS 96078-23-8) [1]. Additionally, ester-linked propanoic acid variants at position 7, such as 4-methylumbelliferyl propionate (CAS 3361-13-5), are widely used fluorogenic substrates for esterases and lipases, wherein enzymatic hydrolysis releases the fluorescent aglycone 4-methylumbelliferone . The 6-yloxy ether of the target compound is not susceptible to the same hydrolytic cleavage mechanism, fundamentally altering its suitability as either a substrate or a stable inhibitor in enzymatic assays . Furthermore, the chain-length homolog (acetic acid variant, CAS 95767-60-5) and C-linked propanoic acid analogs (e.g., 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid) introduce additional divergence in acidity, conformational flexibility, and target engagement that cannot be assumed transferable across this congeneric series . Treating any of these analogs as interchangeable without explicit comparative performance data risks misinterpretation of SAR, selection of an inappropriate probe for the intended biochemical context, and procurement of a compound that does not meet the specific reactivity or stability requirements of the experimental protocol.

Quantitative Differentiation Evidence for 2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic Acid (CAS 96078-22-7) Against Its Closest Structural Analogs


Positional Isomerism: 6-yloxy vs. 7-yloxy Substitution – Impact on Hydrogen-Bonding Geometry and Target Recognition

The target compound (6-yloxy) and its 7-yloxy positional isomer (CAS 96078-23-8) share an identical molecular formula (C13H12O5) and molecular weight (248.23 g/mol), but differ in the attachment point of the ether-linked propanoic acid side chain on the coumarin ring system [1]. This positional shift alters the spatial orientation of the carboxylic acid pharmacophore relative to the coumarin core: in the 6-yloxy isomer, the side chain extends from the benzopyrone ring at a position electronically conjugated with the lactone carbonyl, whereas in the 7-yloxy isomer, the side chain is ortho to the ring oxygen and para to the lactone carbonyl, producing distinct hydrogen-bond donor/acceptor vector angles and molecular electrostatic potential surfaces [1]. While no direct head-to-head biochemical comparison of the two isomers has been published in the peer-reviewed literature, the structural non-equivalence is absolute and dictates non-interchangeability in any target-binding or enzymatic context .

Positional isomerism Structure–activity relationship Coumarin SAR

Ether vs. Ester Linkage Stability: Differentiation from 4-Methylumbelliferyl Propionate in Enzymatic Assay Contexts

4-Methylumbelliferyl propionate (CAS 3361-13-5; MW 232.23, C13H12O4) is a carboxy-ester at the 7-position of the coumarin that serves as a well-characterized fluorogenic substrate for esterases and lipases, releasing fluorescent 4-methylumbelliferone upon enzymatic hydrolysis . The target compound (CAS 96078-22-7) contains an ether linkage (C–O–C) connecting the coumarin 6-position to the propanoic acid moiety, rendering it resistant to hydrolytic cleavage by esterases under standard assay conditions . This chemical stability distinction means that the target compound cannot function as a fluorogenic esterase substrate and is instead suited to applications requiring a non-hydrolyzable coumarin-bearing carboxylic acid, such as inhibitor screening, chemical-probe design, or as a stable synthetic intermediate . The purity specifications also differ: the target compound is supplied at 95% (solid, free acid, racemic) , while 4-methylumbelliferyl propionate is typically supplied at ≥97–98% as a crystalline solid .

Enzyme substrate specificity Esterase probe Hydrolytic stability

Side-Chain Length Differentiation: Propanoic Acid (C3) vs. Acetic Acid (C2) Ether Homolog – LogP, Acidity, and Conformational Flexibility

The immediate side-chain homolog of the target compound is 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid (CAS 95767-60-5; C12H10O5; MW 234.20), in which the propanoic acid moiety is shortened by one methylene unit . The target compound's additional methyl group (introducing a chiral center, supplied as the racemate) increases molecular weight by 14 Da, adds one rotatable bond (from 2 to 3), and increases computed LogP from approximately 1.6 (acetic homolog, estimated) to 2.06 (target, measured/predicted) . The pKa of the carboxylic acid is also affected: the alpha-methyl substitution in the propanoic acid side chain introduces a modest inductive effect that slightly increases the pKa relative to the unsubstituted acetic acid homolog, altering ionization state at physiological pH and potentially affecting solubility, membrane permeability, and protein-binding characteristics . Both compounds are commercially available at 95% purity; however, the target compound is supplied exclusively as a racemate, whereas the achiral acetic acid homolog carries no stereochemical complexity .

Homolog comparison Physicochemical profiling Lead-like properties

Screening-Level Biological Activity: Weak Dihydroorotase and OCT1 Inhibition Data from BindingDB as Baseline for Target-Specific Counterscreening

The BindingDB database records two screening-level inhibitory activity values for the target compound. Against dihydroorotase (from mouse Ehrlich ascites cells), the compound exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) when tested at 10 µM concentration and pH 7.37 [1]. Against human organic cation transporter 1 (OCT1, SLC22A1) expressed in HEK293 cells, assessed via reduction of ASP⁺ substrate uptake, the compound showed an IC50 of 1.38 × 10⁵ nM (138 µM) [2]. Both activities are in the high-micromolar range, indicating that the compound does not act as a potent inhibitor of either target under the tested conditions. No head-to-head comparative screening data against the 7-yloxy isomer or homologs were identified for these specific targets. These data serve as a quantitative baseline for laboratories conducting counterscreening or selectivity profiling, allowing direct comparison of hit rates and potency thresholds when evaluating this scaffold against other coumarin derivatives in the same assay panel.

BindingDB Dihydroorotase inhibition OCT1 transporter

Racemic Stereochemistry as a Procurement Variable: Implications for Assay Reproducibility and Chiral Resolution Requirements

The target compound contains a chiral center at the alpha-carbon of the propanoic acid side chain and is supplied exclusively as the racemic mixture (R/S) by all identified commercial vendors, including ChemBridge/Hit2Lead and Sigma-Aldrich . In contrast, the chain-shortened acetic acid homolog (CAS 95767-60-5) is achiral, and the ester-linked 4-methylumbelliferyl propionate is also achiral at the side chain . The presence of a racemic mixture introduces a 1:1 ratio of enantiomers, each of which may exhibit different binding affinities, pharmacokinetic profiles, or metabolic stability in biological assays. Unless chiral resolution is performed prior to testing, any biological result represents the composite activity of both enantiomers, potentially masking enantioselective effects, reducing apparent potency by up to 50% relative to the active enantiomer, and complicating SAR interpretation . This stereochemical property is a critical procurement consideration not shared by the achiral analogs typically used as esterase substrates.

Racemate Chiral procurement Assay reproducibility

Evidence-Based Application Scenarios for 2-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic Acid (CAS 96078-22-7) in Scientific Procurement and Research Deployment


SAR Library Enumeration at the Coumarin 6-Position: Building a Property-Defined Congeneric Series

For medicinal chemistry teams constructing a systematic SAR matrix around the 4-methylcoumarin scaffold, CAS 96078-22-7 provides a defined anchor point for 6-O-alkyl carboxylic acid variation. Together with the acetic acid homolog (CAS 95767-60-5) and the 7-yloxy positional isomer (CAS 96078-23-8), the target compound enables exploration of side-chain length (C2 vs. C3), substitution position (6- vs. 7-), and linkage type (ether vs. ester vs. C-linked) within a controlled molecular-weight window (234–248 Da) and LogP range (~1.5–2.2) . The quantifiable ΔLogP of approximately +0.4–0.5 units between the acetic and propanoic homologs provides a measurable lipophilicity increment for property-guided library design [1].

Non-Hydrolyzable Negative Control for Esterase/Lipase Fluorogenic Assay Development

In biochemical assays employing 4-methylumbelliferyl propionate (or related 4-MU esters) as fluorogenic esterase substrates, CAS 96078-22-7 can serve as a non-hydrolyzable control compound. Because the target compound bears an ether rather than an ester linkage at the coumarin oxygen, it is not cleaved by esterases or lipases and therefore produces no fluorescent signal, enabling discrimination between genuine enzymatic turnover and non-specific assay interference . The high-micromolar OCT1 and dihydroorotase inhibition data (IC50 > 130 µM) further support its use as a low-activity control in orthogonal counter-screening panels [1].

Racemic Scaffold for Chiral Resolution and Enantioselective Activity Profiling

The racemic nature of CAS 96078-22-7 presents a defined opportunity for laboratories equipped with chiral separation capabilities (e.g., chiral SFC or HPLC with polysaccharide-based columns) to isolate individual enantiomers and assess enantioselective biological activity. The alpha-methyl propanoic acid motif is a well-precedented chiral handle; resolution of the racemate into its (R)- and (S)-enantiomers, each of MW 248.23, would enable determination of the eudysmic ratio for any identified biological target and could reveal up to a 2-fold or greater potency enhancement for the active enantiomer relative to the racemic mixture .

Fragment-Based or Low-Molecular-Weight Screening Library Member with Documented Physicochemical Properties

With MW 248, LogP 2.06, 3 rotatable bonds, and 5 hydrogen-bond acceptors, CAS 96078-22-7 falls within lead-like chemical space and is stocked within the ChemBridge CORE Library as a screening compound (Catalog ID 6093944) . Its availability through Sigma-Aldrich's global distribution network enables rapid procurement for high-throughput screening campaigns. The BindingDB-curated activity data against dihydroorotase and OCT1 provide starting-point selectivity information that can be referenced when interpreting primary screening hit lists, reducing the need for de novo counter-screening of this specific chemotype in every campaign [1].

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